2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-phenethylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Overview
Description
2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-phenethylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a phenethyl group, and a pyrido-naphthyridine core. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-phenethylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multiple steps, starting with the construction of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne under thermal conditions . This reaction is often catalyzed by copper to increase the yield and selectivity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous-flow conditions. This method allows for better control over reaction parameters, leading to higher yields and improved safety . The continuous-flow process is also more environmentally friendly, as it reduces the need for chromatography and isolation steps.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-phenethylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring and the phenethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazolone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-phenethylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-phenethylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound induces apoptosis in cancer cells by activating certain signaling pathways . The triazole ring plays a crucial role in binding to the target proteins, thereby inhibiting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine: This compound shares the triazole ring but has a different core structure.
2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine: Similar to the above compound but with a different substitution pattern on the triazole ring.
1H-1,2,3-Triazole: A simpler triazole derivative that lacks the complex core structure of the target compound.
Uniqueness
What sets 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-phenethylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione apart is its unique combination of functional groups, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and material science .
Properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)-8-(2-phenylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2/c1-14-23-22(26-25-14)28-12-9-19-17(21(28)30)13-16-18(24-19)8-11-27(20(16)29)10-7-15-5-3-2-4-6-15/h2-6,8-9,11-13H,7,10H2,1H3,(H,23,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWIPCOEOKDNTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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